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Introduction
BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous

molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2

(DP2). CRTH2 is a G-protein coupled receptor (GPCR) that plays a crucial role in the

inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1]

[2][3] Its natural ligand, Prostaglandin D2 (PGD2), upon binding to CRTH2 on immune cells like

T-helper 2 (Th2) cells, eosinophils, and basophils, initiates a signaling cascade that leads to

calcium mobilization and subsequent pro-inflammatory responses.[4] This application note

provides a detailed protocol for a calcium mobilization assay to determine the functional

inhibitory activity of BI-671800 on the CRTH2 receptor.

Principle
The assay measures the ability of BI-671800 to inhibit the increase in intracellular calcium

concentration ([Ca2+]) triggered by a CRTH2 agonist in cells engineered to express the human

CRTH2 receptor. The assay utilizes a fluorescent calcium indicator dye that exhibits an

increase in fluorescence intensity upon binding to free calcium ions. By pre-incubating the cells

with BI-671800 before stimulating them with a CRTH2 agonist, the inhibitory potency of the

compound can be quantified by measuring the reduction in the fluorescence signal. This

method is amenable to high-throughput screening using a Fluorometric Imaging Plate Reader

(FLIPR).
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Data Presentation
The inhibitory activity of BI-671800 is typically quantified by its half-maximal inhibitory

concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the

maximal response induced by the agonist.

Compound Target Assay Type Cell Line IC50 (nM) Reference

BI-671800
Human

CRTH2

PGD2

Binding

Assay

hCRTH2

transfected

cells

4.5 [5]

BI-671800
Mouse

CRTH2

PGD2

Binding

Assay

mCRTH2

transfected

cells

3.7 [5]

Note: The IC50 values presented are from radioligand binding assays. A functional calcium

mobilization assay will determine the in-vitro potency of BI-671800 in a cell-based context.

Signaling Pathway
The binding of the agonist Prostaglandin D2 (PGD2) to the CRTH2 receptor, a Gi-coupled

GPCR, leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of

stored calcium ions into the cytoplasm. BI-671800 acts as a competitive antagonist, blocking

PGD2 from binding to CRTH2 and thereby inhibiting this signaling cascade.
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BI-671800 Signaling Pathway Diagram

Experimental Protocols
Materials and Reagents

Cell Line: HEK293 or CHO cells stably transfected with human CRTH2 receptor.

Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-

Streptomycin, and a selection antibiotic (e.g., G418).

Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit (e.g., FLIPR Calcium 6

Assay Kit).

CRTH2 Agonist: 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).

Test Compound: BI-671800.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
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Probenecid (optional): Anion transport inhibitor to prevent dye leakage.

Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

capable of kinetic fluorescence measurements.

Experimental Workflow
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BI-671800 Calcium Mobilization Assay Workflow
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Detailed Protocol
1. Cell Seeding: a. Culture CRTH2-expressing cells in appropriate medium until they reach 80-

90% confluency. b. Harvest the cells and resuspend them in fresh culture medium at a density

of 2 x 10^5 cells/mL. c. Seed 100 µL of the cell suspension per well into a 96-well black, clear-

bottom microplate (20,000 cells/well). d. Incubate the plate overnight at 37°C in a humidified

atmosphere with 5% CO2.

2. Dye Loading: a. The next day, prepare the calcium indicator dye solution according to the

manufacturer's instructions. For Fluo-4 AM, a typical final concentration is 2-5 µM in Assay

Buffer. If using a no-wash kit, prepare the reagent as described in the kit protocol. Probenecid

(2.5 mM) can be included to prevent dye extrusion. b. Gently remove the culture medium from

the cell plate and add 100 µL of the dye solution to each well. c. Incubate the plate for 1 hour at

37°C, protected from light.

3. Compound Addition: a. During the dye loading incubation, prepare a serial dilution of BI-
671800 in Assay Buffer. A typical concentration range to test would be from 1 nM to 10 µM. b.

Also prepare control wells:

Negative control: Assay Buffer only.
Positive control (agonist stimulation): Assay Buffer (will receive agonist only). c. After the dye
loading incubation, add 20 µL of the BI-671800 dilutions and controls to the respective wells.
d. Pre-incubate the plate at room temperature for 15-30 minutes, protected from light.

4. Agonist Addition and Fluorescence Measurement: a. Prepare the DK-PGD2 agonist solution

in Assay Buffer at a concentration that will elicit a submaximal response (EC80). Based on

published data, an EC50 of ~2.7 nM for a functional response has been reported, so an EC80

would be in the range of 10-20 nM. The exact concentration should be determined empirically.

b. Program the FLIPR instrument to perform the following:

Establish a baseline fluorescence reading for 10-20 seconds.
Add 25 µL of the DK-PGD2 solution to all wells simultaneously.
Continue to record the fluorescence signal every 1-2 seconds for at least 60-90 seconds.
Excitation wavelength: ~488 nm; Emission wavelength: ~525 nm for Fluo-4.

5. Data Analysis: a. The change in fluorescence is typically measured as the peak fluorescence

intensity minus the baseline fluorescence. b. Normalize the data to the positive (agonist only)
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and negative (buffer only) controls. c. Plot the normalized response against the logarithm of the

BI-671800 concentration. d. Fit the data to a four-parameter logistic equation to determine the

IC50 value of BI-671800.

Troubleshooting
Low signal-to-noise ratio: Optimize cell seeding density, dye loading concentration and time.

Ensure the agonist concentration is appropriate to elicit a robust response.

High well-to-well variability: Ensure uniform cell seeding and gentle handling of the plate

during reagent addition.

No response to agonist: Confirm CRTH2 expression in the cell line. Check the activity of the

agonist.

BI-671800 shows agonist activity: This is unlikely for a known antagonist but if observed, it

could indicate off-target effects or issues with the compound purity.

Conclusion
This application note provides a comprehensive protocol for a calcium mobilization assay to

functionally characterize the inhibitory activity of BI-671800 on the CRTH2 receptor. This assay

is a robust and reliable method for studying the pharmacology of CRTH2 antagonists and is

well-suited for drug discovery and development programs targeting allergic and inflammatory

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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